

fulvic acid antioxidant activity compared to standard compounds

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Compound Focus: Fulvine

CAS No.: 6029-87-4

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Quantitative Data on Fulvic Acid Antioxidant Activity

The table below summarizes the experimental findings on fulvic acid's antioxidant performance from the search results:

Assay/Method	Observed Activity of Fulvic Acid	Comparative Reference	Source
DPPH Radical Scavenging	Demonstrated radical scavenging activity; extraction method affects efficacy [1].	30 to 40 times greater elimination ability than control samples at 10 v/v% concentration [2].	[1] [2]
Cellular & Skin Models	Increased fibroblast viability and reduced collagen degradation (anti-aging) [3].	More than doubled the expression of PCOLCE mRNA (related to collagen synthesis) at 5 v/v% [2].	[3] [2]
Theoretical Ranking (BDE)	Specific BDE data for fulvic acid not provided in results.	A theoretical study ranked standard antioxidants: BHT > BHA ≈ TBHQ > curcumin [4].	[4]

The available data confirms fulvic acid is a potent antioxidant, particularly in DPPH assays and skin models, though a direct quantitative comparison to common standard compounds like BHT or ascorbic acid is not

established in these results.

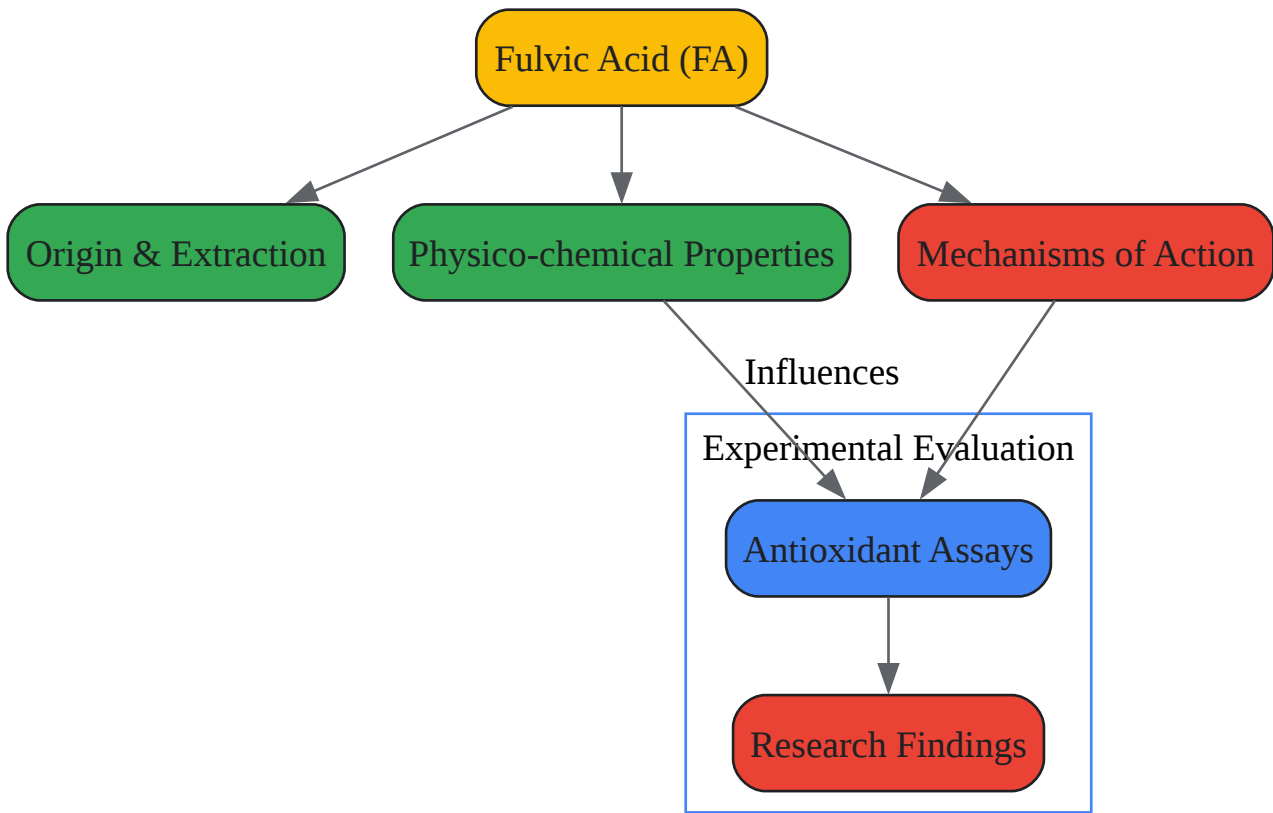
Experimental Protocols Cited

For researchers to evaluate and replicate these findings, here are the methodologies referenced in the data:

- **DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:** This is a common method to measure free radical scavenging activity. The change in absorbance of the DPPH solution is measured at a specific wavelength (517 nm) after adding the antioxidant substance. A greater reduction in absorbance indicates higher antioxidant activity [1] [2].
- **Gene Expression Analysis (qRT-PCR):** To measure the effect on collagen synthesis, researchers analyzed the expression level of the PCOLCE mRNA (procollagen C-endopeptidase enhancer) in skin cells treated with fulvic acid compared to untreated controls [2].
- **Wound Healing Assay:** This cell-based test assesses cell proliferation and migration. Researchers create a "wound" in a cell monolayer and then measure the rate at which cells treated with fulvic acid close the gap compared to a control [2].
- **Bond Dissociation Enthalpy (BDE) Calculation:** This theoretical approach uses computational chemistry to calculate the energy required to break the O-H bond in an antioxidant molecule. A lower BDE value suggests it is easier for the molecule to donate a hydrogen atom to neutralize a free radical, indicating higher antioxidant potential via the hydrogen atom transfer (HAT) mechanism [4].

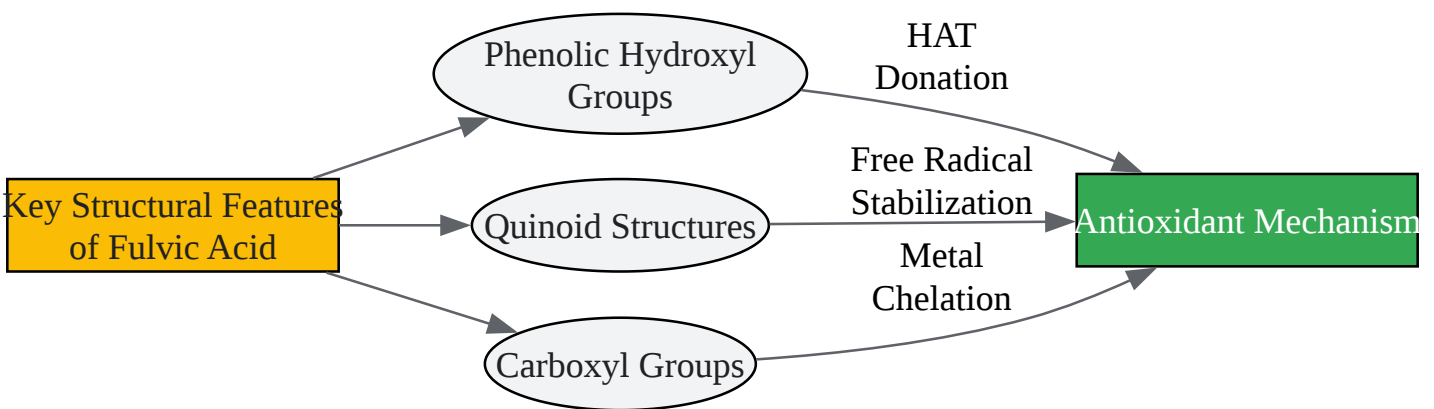
Research Context and Visual Workflow

The following diagram maps the experimental workflow and key relationships derived from the available data on fulvic acid research.



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The antioxidant mechanism of humic substances like fulvic acid is often linked to their chemical structure. The diagram below illustrates this theoretical foundation.



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Suggestions for Further Research

To build a more complete comparison guide, you may need to consult specialized scientific databases. Here are some suggestions:

- **Use Specialized Databases:** Direct searches on platforms like **PubMed, Scopus, or Web of Science** using targeted keyword combinations (e.g., "fulvic acid DPPH IC50", "fulvic acid FRAP comparison", "humic substances antioxidant activity standard") may yield the primary literature containing the quantitative tables you require.
- **Focus on Specific Standards:** The search results indicate that **BHT, BHA, TBHQ, ascorbic acid (Vitamin C), and curcumin** are common benchmarks [5] [4]. Searching for fulvic acid alongside these specific compounds can be productive.
- **Consult Original Studies:** The most robust data often comes from original research articles that directly include fulvic acid in a panel of tested substances within a single, controlled experiment.

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